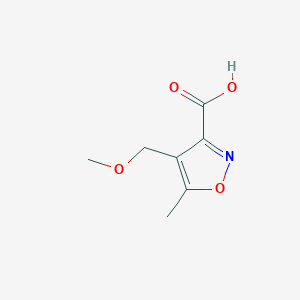

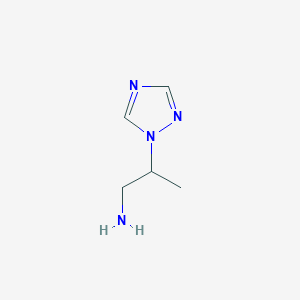

2-(1H-1,2,4-triazol-1-yl)propan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms . This compound is part of a larger group of 1,2,4-triazole derivatives that have been synthesized and evaluated for their anticancer properties .

Synthesis Analysis

The synthesis of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives involves several steps. In one study, nineteen novel 1,2,4-triazole derivatives were synthesized, including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives was established using various spectroscopic techniques. These include Infrared spectroscopy (IR), Proton nuclear magnetic resonance (^1H-NMR), Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 2-(1H-1,2,4-triazol-1-yl)propan-1-amine are primarily related to its synthesis. The compound is synthesized as part of a series of 1,2,4-triazole derivatives, which are then evaluated for their cytotoxic activities .科学的研究の応用

Anticancer Activity

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The ability of these compounds to form hydrogen bonds with different targets can lead to improved pharmacokinetics and pharmacological properties. In particular, derivatives of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7, Hela, and A549. Some derivatives have demonstrated cytotoxic activity lower than 12 μM against the Hela cell line, indicating their potential as effective anticancer drugs .

Antimicrobial Properties

The triazole ring is known for its broad-spectrum biological activities, including antimicrobial properties. Research has shown that 1,2,4-triazole derivatives can be effective against a range of microbial pathogens. For instance, certain derivatives have been tested for antifungal activity against strains such as Candida albicans and Rhizopus oryzae, showcasing their potential in developing new antimicrobial agents .

Antiviral Applications

Triazole compounds, including 1,2,4-triazoles, have been identified as having significant antiviral properties. They have been used in the treatment of various viral infections, including hepatitis. The structural flexibility of triazole allows it to be incorporated into drug candidates that can interact effectively with viral components, thereby inhibiting viral replication .

Agrochemical Uses

In the agrochemical industry, triazole derivatives are valued for their potential as fungicides and plant growth regulators. Their ability to interfere with the biosynthesis of sterols in fungi makes them suitable candidates for protecting crops against fungal diseases. Additionally, they can influence plant hormone levels, contributing to better crop yields .

Material Chemistry

The unique structure of triazole derivatives enables them to form non-covalent bonds with various materials, making them useful in material chemistry. They can be incorporated into polymers and coatings to enhance material properties such as thermal stability and resistance to degradation .

Pharmaceutical Drug Development

Triazole derivatives are prominent in pharmaceutical drug development due to their versatile biological activities. They serve as scaffolds for a variety of drugs, including antifungals like ketoconazole and fluconazole, as well as anticancer drugs like letrozole and anastrozole. The triazole ring’s ability to bind with enzymes and receptors makes it a valuable component in drug design .

Neuroprotective Effects

Research has indicated that triazole derivatives may possess neuroprotective effects. They have been explored for their potential in treating neurodegenerative diseases by protecting neuronal cells from damage and improving neurological functions .

Enzyme Inhibition

1,2,4-Triazole derivatives have been studied for their ability to inhibit various enzymes, which is crucial in the treatment of diseases like cancer and bacterial infections. By binding to the active sites of enzymes, these compounds can prevent the enzymatic reactions essential for the survival of cancer cells or bacteria .

将来の方向性

The future directions for research on 2-(1H-1,2,4-triazol-1-yl)propan-1-amine and its derivatives could involve further exploration of their anticancer properties. There is also potential for the design and development of more selective and potent anticancer molecules based on the 1,2,4-triazole scaffold .

作用機序

Target of Action

The primary target of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is the aromatase enzyme . This enzyme plays a crucial role in the biosynthesis of estrogens, which are key hormones in various physiological processes.

Mode of Action

The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting its function .

Biochemical Pathways

The inhibition of the aromatase enzyme affects the estrogen biosynthesis pathway . This can lead to a decrease in the production of estrogens, which may have downstream effects on various physiological processes that are regulated by these hormones.

Result of Action

The result of the action of 2-(1H-1,2,4-triazol-1-yl)propan-1-amine is a promising cytotoxic activity against certain cancer cell lines . For example, some derivatives of this compound have shown cytotoxic activity against the Hela cell line .

特性

IUPAC Name |

2-(1,2,4-triazol-1-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-5(2-6)9-4-7-3-8-9/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDGKUKFHKBGSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)N1C=NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-1,2,4-triazol-1-yl)propan-1-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1317931.png)

![[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine](/img/structure/B1317943.png)